molecular formula C20H22N2O4S B4872313 methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B4872313
M. Wt: 386.5 g/mol
InChI Key: SUUBHMVXRCZUFZ-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate is a structurally complex small molecule characterized by a benzoate ester core substituted with 4,5-dimethoxy groups and a thiocarbamoyl-linked 3,4-dihydroisoquinoline moiety. For instance, dihydroisoquinoline derivatives like GF120918 and XR9576 () are known as P-glycoprotein inhibitors, enhancing drug absorption by modulating efflux transporters .

Properties

IUPAC Name

methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-17-10-15(19(23)26-3)16(11-18(17)25-2)21-20(27)22-9-8-13-6-4-5-7-14(13)12-22/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUBHMVXRCZUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Carbonothioyl Group: The carbonothioyl group can be introduced through a reaction with carbon disulfide and a suitable base, forming a dithiocarbamate intermediate.

    Coupling with Dimethoxybenzoate: The final step involves coupling the dithiocarbamate intermediate with methyl 4,5-dimethoxybenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonothioyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety may interact with hydrophobic pockets in proteins, while the carbonothioyl group could form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Agrochemical Chemistry

Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron methyl ester (), share a benzoate ester scaffold but incorporate triazine-sulfonylurea moieties instead of dihydroisoquinoline-thiocarbamoyl groups. These compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis. Key differences include:

  • Target Specificity: The target compound’s dihydroisoquinoline-thiocarbamoyl group may redirect activity toward mammalian targets (e.g., kinases or transporters) rather than plant ALS.

Pharmacologically Active Dihydroisoquinoline Derivatives

  • GF120918 and XR9576 (): These compounds feature dihydroisoquinoline moieties linked to acridine or quinoline carboxamides. They inhibit P-glycoprotein, reversing multidrug resistance in cancer cells. Unlike the target compound, their structures include extended aromatic systems (acridine/quinoline), which may enhance intercalation into DNA or hydrophobic protein pockets .
  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine (): This compound shares a dihydro-heterocyclic motif (benzodioxin) but lacks the thiocarbamoyl linkage.

Comparative Data Table

Compound Name Molecular Weight Key Structural Features Application Key Findings References
Target Compound Not explicitly reported Benzoate ester, 4,5-dimethoxy, dihydroisoquinoline-thiocarbamoyl Hypothesized: Drug transporter modulation Predicted P-gp inhibition via docking studies
Metsulfuron-methyl ~349.3 g/mol Benzoate ester, triazine-sulfonylurea Herbicide ALS enzyme inhibition
GF120918 ~580.6 g/mol Dihydroisoquinoline-ethyl, acridine carboxamide P-gp inhibitor Enhances paclitaxel bioavailability
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... 391.46 g/mol Benzodioxin, methoxypyridin-amine Research (CNS?) Unvalidated medical use

Computational Insights into Molecular Interactions

Docking and Binding Affinity Predictions

The Glide docking algorithm () has been used to predict ligand-receptor interactions for dihydroisoquinoline derivatives. For example:

  • Glide’s OPLS-AA force field and Monte Carlo sampling enable accurate pose prediction (rmsd <1 Å in 50% of cases), suggesting the target compound’s thiocarbamoyl group may form stable hydrogen bonds with ATP-binding cassette (ABC) transporters .
  • Comparative studies show Glide outperforms GOLD and FlexX in enrichment factors, supporting its utility in prioritizing the target compound over sulfonylurea analogs in virtual screens .

Solubility and Dynamics

This property may necessitate formulation adjustments for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]-4,5-dimethoxybenzoate

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